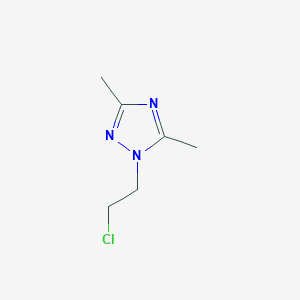![molecular formula C22H19N3O4 B10871252 ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B10871252.png)
ethyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and an ethyl benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl groups in the pyrrole ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves binding to specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The pyrrole ring can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE: can be compared with other benzimidazole derivatives such as:
Uniqueness
The uniqueness of ETHYL 4-[3-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal and biological research.
Propiedades
Fórmula molecular |
C22H19N3O4 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(5,6-dimethylbenzimidazol-1-yl)-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H19N3O4/c1-4-29-22(28)15-5-7-16(8-6-15)25-20(26)11-19(21(25)27)24-12-23-17-9-13(2)14(3)10-18(17)24/h5-12H,4H2,1-3H3 |
Clave InChI |
IHOSUKKNJJWPIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=C3C=C(C(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]benzamide](/img/structure/B10871174.png)
![N'-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B10871177.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B10871186.png)
![2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10871187.png)
![2-(2-methoxyphenyl)-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10871191.png)
![2-({2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10871192.png)
![ethyl 4,5-dimethyl-2-{[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}thiophene-3-carboxylate](/img/structure/B10871207.png)
![(4Z)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871210.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10871218.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-phenylmethylidene]amino}quinazolin-4(3H)-one](/img/structure/B10871220.png)
![3-(3,4-dimethoxyphenyl)-6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10871226.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B10871237.png)

![3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10871246.png)
